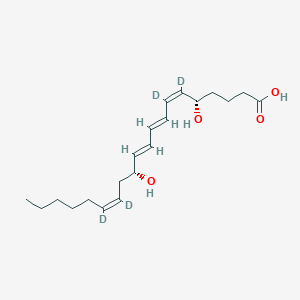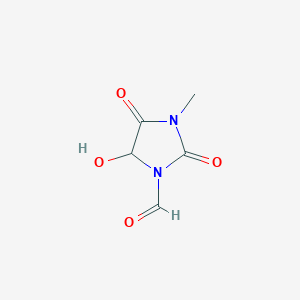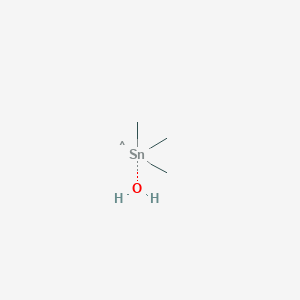
Trimethylzinnhydroxid
Übersicht
Beschreibung
Trimethyltin hydroxide is an organotin compound with the chemical formula C3H10OSn. It is a colorless, white crystalline solid that is soluble in water and many organic solvents. This compound is known for its use in various chemical reactions and its applications in scientific research.
Wissenschaftliche Forschungsanwendungen
Trimethyltin hydroxide has several applications in scientific research:
Chemistry: It is used in the synthesis of modified thymines, which are useful as inhibitors of ribonuclease A.
Biology: It is used in the preparation of ketoheterocycle inhibitors of fatty acid amide inhibitors.
Medicine: It has applications in the synthesis of compounds that can act as potential drugs.
Industry: It is used in the preparation of various organotin compounds that have industrial applications.
Wirkmechanismus
Target of Action
Trimethyltin hydroxide (TMT) is an organotin compound that exhibits neurotoxicant effects selectively localized in the limbic system, especially marked in the hippocampus . It has been employed as a prototypical neurotoxicant, both in vivo and in vitro, allowing for a deeper interrogation into possible cellular mechanisms of action . The primary targets of TMT are the granular neurons of the dentate gyrus or the pyramidal cells of the Cornu Ammonis .
Mode of Action
The mode of action of TMT involves its interaction with these neuronal cells, leading to selective neuronal death . This compound is also used in the synthesis of modified thymines, which are useful as inhibitors of RNase A . It is also used in the preparation of ketoheterocycle inhibitors of fatty acid amide inhibitors .
Biochemical Pathways
It is known that tmt-induced neurodegeneration is a complex event involving different pathogenetic mechanisms, which include neuroinflammation, intracellular calcium overload, and oxidative stress .
Pharmacokinetics
It is known that tmt is soluble in water , which suggests that it could be readily absorbed and distributed in the body.
Result of Action
The result of TMT’s action is selective neuronal death, specifically localized in the limbic system and especially marked in the hippocampus . This leads to spontaneous tremors and occasional seizures, which accompany the histopathological effects of TMT on the limbic system in a dose-dependent manner .
Action Environment
Environmental factors can influence the action, efficacy, and stability of TMT. For instance, it is very toxic to aquatic life with long-lasting effects . It is also air sensitive and will likely be mobile in the environment due to its water solubility . Therefore, the environment in which TMT is used or disposed of can significantly impact its action and effects.
Biochemische Analyse
Biochemical Properties
Trimethyltin hydroxide is used in the synthesis of modified thymines, which is useful as inhibitors of RNase A . It is also used in the preparation of ketoheterocycle inhibitors of fatty acid amide inhibitors . It reacts with 2,2-disubstituted benzothiazolines to form trialkyltin derivatives of sulphur containing Schiff base complexes .
Cellular Effects
Trimethyltin hydroxide has been shown to have significant effects on various types of cells and cellular processes . In animal models, it has been shown to cause neurobehavioral changes . Both trimethyltin hydroxide and dimethyltin exposure in rats significantly lowered the blood potassium level .
Molecular Mechanism
It has been employed as a prototypical neurotoxicant, both in vivo and in vitro, allowing for a deeper interrogation into possible cellular mechanisms of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of trimethyltin hydroxide have been observed to change over time . EEG studies showed delta wave activity over the left hemisphere and bilateral slowing, with a left temporal emphasis .
Dosage Effects in Animal Models
The effects of trimethyltin hydroxide vary with different dosages in animal models . The cumulative toxic coefficient factor of trimethyltin hydroxide was 1.7 in rats versus 3.8 in mice, suggesting a high cumulative risk for rats and a moderate risk for mice .
Metabolic Pathways
The specific metabolic pathways that trimethyltin hydroxide is involved in are not well defined. It has been shown to accumulate in the body, posing a risk for workers chronically exposed to a low dose of trimethyltin hydroxide .
Transport and Distribution
It has been shown to accumulate in the body, suggesting that it may interact with transporters or binding proteins .
Subcellular Localization
The subcellular localization of trimethyltin hydroxide is not well defined. Retinal neurons from rats acutely intoxicated with trimethyltin hydroxide showed subcellular pathologic alterations in all three cellular layers of the sensory retina .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Trimethyltin hydroxide can be synthesized through the hydrolysis of trimethyltin chloride. The reaction involves treating trimethyltin chloride with water, resulting in the formation of trimethyltin hydroxide and hydrochloric acid:
(CH3)3SnCl+H2O→(CH3)3SnOH+HCl
Industrial Production Methods
Industrial production of trimethyltin hydroxide typically involves the same hydrolysis reaction but on a larger scale. The reaction is carried out under controlled conditions to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyltin hydroxide undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with halogenating agents such as hydrogen chloride or thionyl chloride to form trimethyltin chloride.
Hydrolysis Reactions: It can hydrolyze esters to form carboxylic acids.
Complex Formation: It reacts with 2,2-disubstituted benzothiazolines to form trialkyltin derivatives of sulfur-containing Schiff base complexes.
Common Reagents and Conditions
Hydrogen Chloride: Used in substitution reactions to form trimethyltin chloride.
Thionyl Chloride: Another reagent used for substitution reactions.
Water: Used in hydrolysis reactions.
Major Products Formed
Trimethyltin Chloride: Formed from substitution reactions.
Carboxylic Acids: Formed from hydrolysis reactions.
Trialkyltin Derivatives: Formed from complex formation reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyltin Hydroxide: Another organotin compound with similar properties but different toxicity levels.
Tributyltin Hydroxide: Known for its use as a biocide and its high toxicity.
Triphenyltin Hydroxide: Used in agriculture as a fungicide.
Uniqueness
Trimethyltin hydroxide is unique due to its specific applications in scientific research, particularly in the synthesis of modified thymines and ketoheterocycle inhibitors. Its neurotoxic effects also make it a valuable model for studying neuronal death and neuroinflammation.
Eigenschaften
InChI |
InChI=1S/3CH3.H2O.Sn/h3*1H3;1H2; | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UABRYPURASNHRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Sn](C)C.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H11OSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9032240 | |
| Record name | Trimethyltin hydroxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9032240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56-24-6 | |
| Record name | Trimethyltin hydroxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056246 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trimethyltin hydroxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9032240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethyltin hydroxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIMETHYLTIN HYDROXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10ALT8DJ2V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of trimethyltin hydroxide?
A1: The molecular formula of trimethyltin hydroxide is (CH3)3SnOH, and its molecular weight is 182.83 g/mol.
Q2: What is intriguing about the crystal structure of trimethyltin hydroxide?
A2: Trimethyltin hydroxide exhibits a remarkable structural complexity. At room temperature, it exists as a superstructure with eight-fold periodicity along the c-axis (Z' = 4). This unusual structure arises from a distorted zigzag arrangement of polymeric chains linked by Sn–O–Sn bridges. [, ] Interestingly, at lower temperatures (below 160 K), the compound undergoes a phase transition to a simpler, more symmetrical structure with Z' = 1. [, ]
Q3: What spectroscopic techniques are useful for characterizing trimethyltin hydroxide?
A3: Several spectroscopic methods provide valuable information about trimethyltin hydroxide:
- Infrared (IR) spectroscopy: IR spectroscopy helps identify functional groups and analyze the coordination mode of the carboxylate ligands in organotin(IV) derivatives. []
- Nuclear Magnetic Resonance (NMR) spectroscopy: 1H, 13C, and 119Sn NMR spectroscopy are crucial for structural elucidation, providing information about the chemical environment of the nuclei and the dynamics of the molecule in solution. [, ]
- 119Sn Mössbauer spectroscopy: This technique offers insights into the coordination geometry and oxidation state of the tin atom. []
Q4: How does trimethyltin hydroxide exert its neurotoxic effects?
A4: Trimethyltin hydroxide primarily targets the hippocampus, a brain region crucial for learning and memory. [, , , , , , , ] While the exact mechanism is not fully understood, research suggests it may involve:
- Induction of oxidative stress and inflammation: Trimethyltin hydroxide exposure elevates pro-inflammatory cytokines like TNFα, IL-1α, and IL-6 in the hippocampus, potentially contributing to neuronal death. [, , , ]
- Disruption of calcium homeostasis: Altered expression of genes involved in calcium regulation has been observed in the hippocampus following trimethyltin hydroxide exposure. []
- Mitochondrial dysfunction: Recent research suggests that trimethyltin hydroxide might induce mitochondrial dysfunction and activate the NLRP3 inflammasome, leading to the processing of mature IL-1β and amplifying the inflammatory response. []
Q5: What are the behavioral and developmental effects of trimethyltin hydroxide exposure in animal models?
A5: Studies in rat pups have shown that postnatal exposure to trimethyltin hydroxide leads to:
- Developmental neurotoxicity: Reduced growth, impaired motor function, and decreased brain weight are observed. [, ]
- Behavioral alterations: Hyperactivity, impaired learning and memory, and altered startle response are documented. [, , ]
Q6: How can trimethyltin hydroxide be used in organic synthesis?
A6: Trimethyltin hydroxide has shown utility in several synthetic applications:
- Cleavage of protecting groups: It effectively cleaves the 2,2,2-trichloroethoxycarbonyl (Troc) protecting group from alcohols, thiols, and amines under mild, non-reducing conditions. [] This method offers high chemoselectivity, tolerating various sensitive functionalities.
- Hydrolysis of esters: Trimethyltin hydroxide is a mild and selective reagent for hydrolyzing methyl esters, particularly useful for deprotecting carboxylic acids in peptide synthesis. [, , , , , ]
- Transesterification reactions: Butylstannonic acid, another organotin compound, serves as a catalyst for transesterification of carboxylic esters, expanding the synthetic utility of this class of compounds. []
Q7: What are the environmental concerns associated with trimethyltin hydroxide?
A7: Trimethyltin compounds, including the hydroxide, are known environmental contaminants. Their use in marine antifouling paints has led to significant contamination of aquatic ecosystems. [] They can accumulate in sediments and biomagnify in food webs, posing risks to aquatic organisms. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


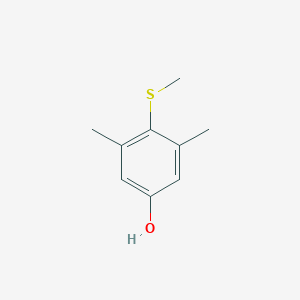
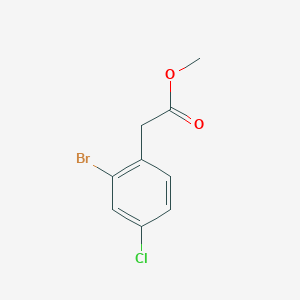
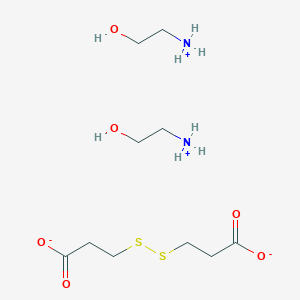
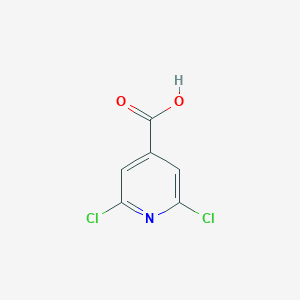
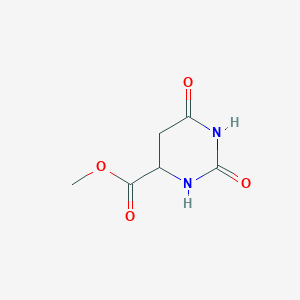
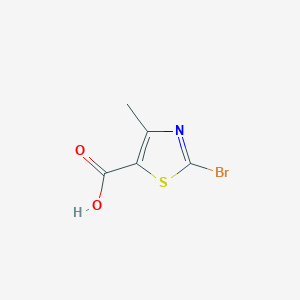
![4-methyl-4H-thieno[3,2-b]pyrrole-5-carbaldehyde](/img/structure/B43925.png)
![(4R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4S)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-2-en-1-one](/img/structure/B43926.png)



